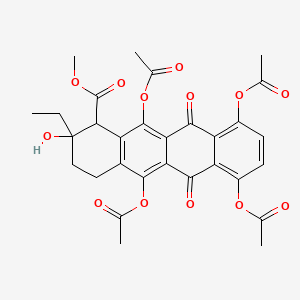
1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the naphthacene core, followed by the introduction of various functional groups through acetylation and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and related structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its therapeutic effects. Detailed studies on its mechanism of action are essential for understanding its full potential and optimizing its use.
Vergleich Mit ähnlichen Verbindungen
Tetracycline: A well-known antibiotic with a similar naphthacene core structure.
Doxycycline: Another antibiotic with structural similarities and enhanced properties.
Minocycline: A derivative of tetracycline with improved pharmacokinetic properties.
Uniqueness: 1-Naphthacenecarboxylic acid, 5,7,10,12-tetrakis(acetyloxy)-2-ethyl-1,2,3,4,6,11-hexahydro-2-hydroxy-6,11-dioxo-, methyl ester stands out due to its specific functional groups and reactivity, which provide unique opportunities for chemical modifications and applications. Its versatility and potential in various fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
54725-40-5 |
|---|---|
Molekularformel |
C30H28O13 |
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
methyl 5,7,10,12-tetraacetyloxy-2-ethyl-2-hydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H28O13/c1-7-30(38)11-10-16-19(24(30)29(37)39-6)28(43-15(5)34)23-22(27(16)42-14(4)33)25(35)20-17(40-12(2)31)8-9-18(41-13(3)32)21(20)26(23)36/h8-9,24,38H,7,10-11H2,1-6H3 |
InChI-Schlüssel |
LSGRWAOQBFYXHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=C(C1C(=O)OC)C(=C3C(=C2OC(=O)C)C(=O)C4=C(C=CC(=C4C3=O)OC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclohexyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B13797226.png)
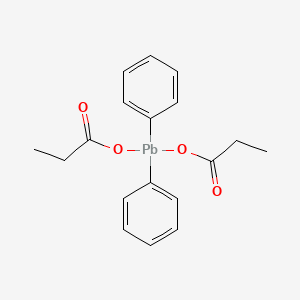
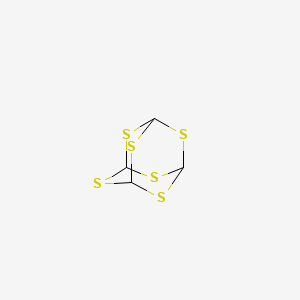
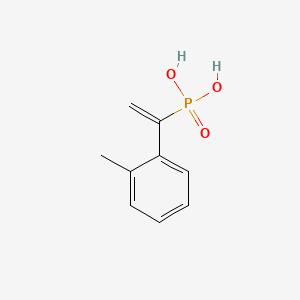
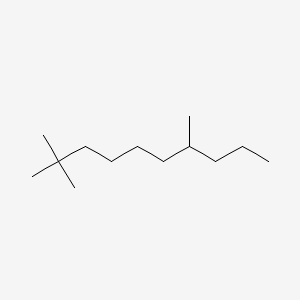


![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)

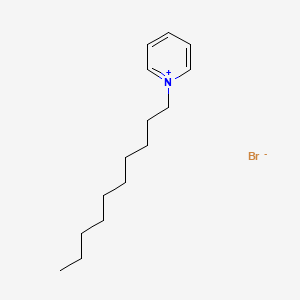
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
